molecular formula C9H15N B1425409 1-(2-Methylpropyl)cyclobutane-1-carbonitrile CAS No. 49826-24-6

1-(2-Methylpropyl)cyclobutane-1-carbonitrile

Cat. No. B1425409
CAS RN: 49826-24-6
M. Wt: 137.22 g/mol
InChI Key: YWKNHGLDWRFJDR-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H15N . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 four-membered ring, and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile consists of a four-membered cyclobutane ring with a carbonitrile group (C#N) and a 2-methylpropyl group attached . The molecule has a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 four-membered ring .

Scientific Research Applications

Structural Analysis in Cyclobutane Derivatives

  • Context : Cyclobutane derivatives, including those with carbonitrile groups, have been studied for their structural characteristics. For instance, the analysis of methylene bending modes in various cyclobutane molecules reveals distinct conformations in different solvents, which has implications for understanding their chemical behavior (Karimine, Galsomias, Lère-Porte, & Petrissans, 1987).

Photocycloaddition Reactions

  • Context : Cyclobutane carbonitriles, including those similar to 1-(2-Methylpropyl)cyclobutane-1-carbonitrile, are involved in photocycloaddition reactions. Such reactions are fundamental in the study of photochemical processes and the synthesis of complex organic compounds (Schwebel & Margaretha, 2000).

Effects on Glass Transition Temperature in Polymers

  • Context : The incorporation of cyclobutane carbonitrile rings in copolymers, such as those with vinyl monomers, can significantly affect their glass transition temperatures. This property is crucial for the development of materials with specific thermal properties (Collette, Gale, & Belletěte, 1980).

Catalytic and Enzyme-Catalyzed Synthesis

  • Context : Catalytic processes involving cyclobutane carbonitriles, including enzyme-catalyzed reactions, are of interest for the synthesis of chiral molecules. These processes are important for the development of pharmaceuticals and biologically active compounds (Petschen, Bosch, & Guerrero, 2000).

Polymerization of Cyclobutanes

  • Context : Cyclobutane derivatives are used in the polymerization to create materials with unique properties, such as high molecular weight and the potential for forming fibers and films. This application is significant in material science and engineering (Hall, 1972).

properties

IUPAC Name

1-(2-methylpropyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKNHGLDWRFJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)cyclobutane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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